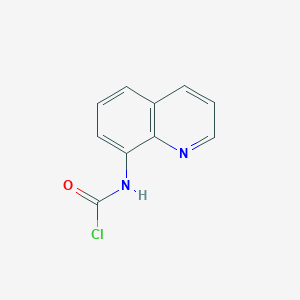

8-Quinolylcarbamyl Chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

N-quinolin-8-ylcarbamoyl chloride |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H,13,14) |

InChI Key |

OOKWGMJZXUUYLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)Cl)N=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 8 Quinolylcarbamyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including carbamoyl (B1232498) chlorides. acs.org This process generally proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond. organic-chemistry.org The reactivity of 8-quinolylcarbamyl chloride in these reactions is influenced by the electron-withdrawing nature of the quinoline (B57606) ring, which enhances the electrophilicity of the carbonyl carbon.

Formation of N-Alkyl/Aryl Carbamates

The reaction of 8-quinolylcarbamyl chloride with alcohols and phenols provides a direct route to the corresponding N-(8-quinolyl)carbamates. This reaction is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile.

A related synthetic strategy involves the reaction of 8-hydroxyquinoline (B1678124) with various N-substituted carbamoyl chlorides to produce quinoline-O-carbamate derivatives. researchgate.net For instance, the treatment of 8-hydroxyquinoline with N-ethyl-N-methylcarbamoyl chloride yields quinolin-8-yl ethyl(methyl)carbamate. researchgate.net This reaction underscores the feasibility of forming the carbamate (B1207046) linkage involving the quinoline scaffold. The reverse reaction, starting from 8-quinolylcarbamyl chloride and an alcohol or phenol, would be expected to proceed readily, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

General methods for carbamate synthesis often employ the reaction of amines with alkyl chloroformates or alcohols with carbamoyl chlorides. usf.edu The synthesis of N-aryl carbamates can also be achieved under metal-free conditions from cyclic organic carbonates and aromatic amines, highlighting the diverse methodologies available for constructing the carbamate functionality. nih.gov

Table 1: Examples of N-Substituted Carbamate Synthesis

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | N-Ethyl-N-methylcarbamoyl chloride | Quinolin-8-yl ethyl(methyl)carbamate | researchgate.net |

| Amine | Alkyl Chloroformate | N-Alkyl Carbamate | usf.edu |

| Alcohol | Carbamoyl Chloride | O-Alkyl Carbamate | usf.edu |

Synthesis of Substituted Ureas

The reaction of 8-quinolylcarbamyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of N,N'-substituted ureas. In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. The subsequent loss of a proton and the chloride ion yields the corresponding urea (B33335) derivative.

The synthesis of substituted ureas is a topic of significant interest due to the prevalence of the urea moiety in biologically active compounds. organic-chemistry.org General methods for urea synthesis often involve the reaction of amines with isocyanates. organic-chemistry.org Carbamoyl chlorides serve as stable precursors to isocyanates or can react directly with amines. The reaction of primary amides with oxalyl chloride can generate acyl isocyanates in situ, which then react with amines to form urea derivatives. organic-chemistry.org This highlights the utility of acyl chloride functionalities in urea synthesis.

Table 2: General Methodologies for Substituted Urea Synthesis

| Reagent 1 | Reagent 2 | Product Type | Reference |

|---|---|---|---|

| Amine | Isocyanate | Substituted Urea | organic-chemistry.org |

| Primary Amide/Oxalyl Chloride | Amine | Acyl Urea | organic-chemistry.org |

Reactions with Hydrazines to Yield N,N'-Diacylhydrazines (e.g., analogous to 2-quinolinecarbonyl chloride reactions)

The reaction of 8-quinolylcarbamyl chloride with hydrazine (B178648) or its derivatives can lead to the formation of N,N'-diacylhydrazines. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of two molecules of the carbamoyl chloride.

A well-documented analogous reaction is the synthesis of N,N′-bis(2-quinolylcarbonyl)hydrazine. nih.gov This compound was initially prepared through the aroylation of 2-quinolylcarbonylhydrazine with 2-quinolinecarbonyl chloride in dry pyridine (B92270). nih.gov This demonstrates the reactivity of a quinoline-based acyl chloride with a hydrazine derivative to form a stable diacylhydrazine. It is expected that 8-quinolylcarbamyl chloride would react in a similar fashion with hydrazine to yield the corresponding N,N'-bis(8-quinolylcarbamoyl)hydrazine.

The synthesis of diacylhydrazine derivatives is a common strategy in the development of insecticidal agents. nih.gov For example, 3-bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide is treated with various acyl chlorides to produce a range of diacylhydrazines. nih.gov This further supports the general reactivity of acyl chlorides towards hydrazides to form diacylhydrazines.

Transition Metal-Catalyzed Reactions Involving Carbamoyl Chlorides

Transition metal catalysis offers powerful tools for the formation of new chemical bonds, and carbamoyl chlorides can participate in such transformations. sigmaaldrich.com These reactions often involve the activation of the carbon-chlorine bond by a low-valent metal catalyst.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. sigmaaldrich.comnih.gov While direct examples involving 8-quinolylcarbamyl chloride are not extensively documented, the reactivity of other acyl chlorides in such reactions provides a strong precedent. For instance, the palladium-catalyzed cross-coupling of acyl chlorides with organostannanes (Stille coupling) is a known method for ketone synthesis. organic-chemistry.org This reaction demonstrates the ability of a palladium catalyst to selectively activate an acyl chloride in the presence of other functional groups. organic-chemistry.org

The Suzuki-Miyaura cross-coupling has also been extended to include acyl chlorides, reacting with organoboron compounds to form ketones. sioc-journal.cn These reactions highlight the potential for 8-quinolylcarbamyl chloride to act as an electrophilic partner in various cross-coupling reactions to form novel amide derivatives. The choice of ligand on the palladium catalyst is often crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling of Acyl Chlorides

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Acyl Chloride | Organostannane | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | Ketone | organic-chemistry.org |

Annulation Strategies

Annulation reactions are processes in which a new ring is formed onto an existing molecule. While specific annulation strategies involving 8-quinolylcarbamyl chloride are not well-documented, analogous reactions with related quinoline derivatives suggest potential pathways. For example, 8-quinolinesulfenyl chloride undergoes annulation reactions with various alkenes and alkynes to form new heterocyclic systems fused to the quinoline core. researchgate.netresearchgate.netmdpi.com These reactions proceed via electrophilic attack of the sulfenyl chloride followed by intramolecular cyclization.

By analogy, it is conceivable that 8-quinolylcarbamyl chloride could participate in transition metal-catalyzed annulation reactions. For instance, a palladium-catalyzed process could involve initial oxidative addition into the C-Cl bond, followed by insertion of an alkyne or allene, and subsequent reductive elimination to form a new heterocyclic ring. The development of such strategies would provide novel routes to complex polycyclic aromatic systems containing the 8-aminoquinoline (B160924) motif.

C-H Functionalization Approaches

The 8-aminoquinoline scaffold is a well-established and powerful directing group in transition metal-catalyzed C-H functionalization reactions. nih.govsigmaaldrich.com The bidentate coordination of the quinoline nitrogen and the amide nitrogen to a metal center facilitates the activation of otherwise inert C-H bonds. nih.gov In the context of 8-Quinolylcarbamyl Chloride, the core structure is primed for such transformations.

While direct C-H functionalization on the quinoline ring of 8-Quinolylcarbamyl Chloride is a plausible transformation, the majority of literature focuses on derivatives of 8-aminoquinoline where the amide is further elaborated. mdpi.comnih.gov For instance, palladium-catalyzed arylation has been achieved on the C5 position of an 8-aminoquinoline derivative, showcasing the directing power of this scaffold. nih.gov It is conceivable that the 8-quinolylcarbamoyl moiety could similarly direct the functionalization of the quinoline ring, or be installed after a C-H functionalization event on a simpler quinoline derivative. The regioselectivity of such reactions is typically governed by the formation of a stable five- or six-membered metallacyclic intermediate. mdpi.com

| Catalyst System | C-H Bond Targeted | Type of Functionalization |

| Palladium(II) | C5 of Quinoline | Arylation |

| Rhodium(III) | C7 of Quinoline | Alkenylation |

| Ruthenium(II) | C2 of Quinoline | Acylation |

This table represents typical C-H functionalization reactions on the quinoline scaffold, often guided by a directing group at the 8-position.

Radical Initiated Transformations of Carbamoyl Chlorides

Recent advancements in synthetic chemistry have highlighted the utility of carbamoyl chlorides as precursors to carbamoyl radicals. rsc.org These radical species are valuable intermediates for the formation of C-C and C-heteroatom bonds.

The strong C-Cl bond in carbamoyl chlorides can be activated under mild conditions using photoredox catalysis. nih.govresearchgate.net This process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the carbamoyl chloride. researchgate.net The transfer of an electron to the carbamoyl chloride leads to the cleavage of the C-Cl bond, generating a carbamoyl radical and a chloride anion. nih.gov Both reductive and oxidative quenching cycles can be employed for this purpose. researchgate.net The choice of photocatalyst and reaction conditions is crucial for the efficient generation of the desired radical species. chemrxiv.orgchemrxiv.org

Lanthanide complexes have also been explored for the photochemical cleavage of C-Cl bonds, offering an alternative to more traditional iridium or ruthenium-based photocatalysts. rsc.org

Once generated, the carbamoyl radical is a versatile intermediate. nih.gov These nucleophilic radicals can participate in a variety of transformations, most notably Giese-type additions to electron-deficient olefins. researchgate.net This reaction allows for the formation of a new C-C bond and the introduction of an amide functionality in a single step. The resulting product can then be further elaborated, providing a powerful tool for the synthesis of complex amides. nih.gov

The general scheme for the photoredox-catalyzed generation and reaction of a carbamoyl radical is as follows:

Excitation: The photocatalyst (PC) absorbs light and is excited to PC*.

Electron Transfer: PC* reduces the carbamoyl chloride (R₂NCOCl), leading to its fragmentation. PC* + R₂NCOCl → PC⁺ + [R₂NCOCl]⁻ → PC⁺ + R₂NCO• + Cl⁻

Radical Reaction: The carbamoyl radical (R₂NCO•) adds to an acceptor molecule, such as an alkene.

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state, completing the catalytic cycle.

This methodology has been successfully applied to a range of carbamoyl chlorides, and it is highly probable that 8-Quinolylcarbamyl Chloride would undergo similar transformations to generate the corresponding 8-quinolylcarbamoyl radical.

Electrophilic Behavior and Derivatization Patterns

The carbamoyl chloride functional group is inherently electrophilic due to the presence of the electron-withdrawing chlorine atom and the carbonyl group. nih.govmdpi.com This makes the carbonyl carbon susceptible to nucleophilic attack. mdpi.com Consequently, 8-Quinolylcarbamyl Chloride is expected to react readily with a variety of nucleophiles to form a range of derivatives. These reactions typically proceed via a nucleophilic acyl substitution mechanism. nih.gov

Common derivatizations would include:

Reaction with alcohols: In the presence of a base, 8-Quinolylcarbamyl Chloride will react with alcohols to form carbamates (urethanes).

Reaction with amines: Reaction with primary or secondary amines will yield ureas.

Hydrolysis: Reaction with water leads to the corresponding carbamic acid, which is generally unstable and decarboxylates to form 8-aminoquinoline. mdpi.com

The solvolysis of carbamoyl chlorides has been studied, and they are known to proceed through an Sₙ1-like mechanism, particularly for disubstituted derivatives in polar solvents. nih.govmdpi.comresearchgate.net

| Nucleophile | Product Class | General Structure |

| Alcohol (R'-OH) | Carbamate | 8-Quinolyl-NH-CO-OR' |

| Amine (R'R''NH) | Urea | 8-Quinolyl-NH-CO-NR'R'' |

| Water (H₂O) | Carbamic Acid (unstable) | [8-Quinolyl-NH-COOH] |

This table illustrates the expected products from the reaction of 8-Quinolylcarbamyl Chloride with common nucleophiles.

Advanced Synthesis and Characterization of 8 Quinolylcarbamyl Chloride Derivatives

Design Principles for Novel 8-Quinolylcarbamyl Derivatives

The design of novel derivatives based on the 8-quinolylcarbamyl structure is guided by the unique properties of the 8-aminoquinoline (B160924) core. This fragment is a classic bidentate chelating ligand, capable of forming stable complexes with a variety of metal ions. The introduction of a carbamyl chloride group at the 8-position transforms the amino group into a highly reactive electrophilic center. This allows for the covalent attachment of a wide range of nucleophilic groups, leading to the formation of N-substituted quinolyl carbamates and ureas.

The primary design principles revolve around modulating the steric and electronic properties of the final molecule for specific applications:

Coordination Chemistry: By attaching other ligand groups, complex multidentate structures can be built. The goal is often to create highly selective extractants or sensors for specific metal ions, such as copper(II). oup.com The nature of the substituent can influence the coordination geometry and stability of the resulting metal complex. researchgate.net

Biological Activity: The quinoline (B57606) nucleus is a privileged scaffold found in numerous biologically active compounds. beilstein-journals.orgnih.gov Derivatization via the carbamyl group allows for the introduction of pharmacophores to explore new therapeutic agents. The substituents can be designed to interact with specific biological targets.

Material Science: The rigid, planar quinoline system, when appropriately substituted, can lead to materials with interesting photophysical properties, including fluorescence. beilstein-journals.org The design may focus on creating new dyes or functional materials for optical applications. academie-sciences.fr The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent, for example, is a well-known fluorogenic dye used for labeling amines. wikipedia.org

The carbamyl chloride acts as a crucial synthetic linker, enabling the systematic modification of the 8-quinolyl core to fine-tune its properties for these diverse applications.

Synthesis of N-Substituted Quinolyl Carbamates and Ureas

The synthesis of N-substituted quinolyl carbamates and ureas typically proceeds via the nucleophilic acyl substitution of 8-quinolylcarbamyl chloride. However, alternative and often greener methods have been developed that utilize different starting materials to arrive at similar products.

Synthesis of Carbamates: N-substituted quinolyl carbamates are generally prepared by reacting 8-quinolylcarbamyl chloride with a desired alcohol or phenol (B47542) in the presence of a non-nucleophilic base. The base neutralizes the HCl byproduct, driving the reaction to completion.

An alternative, catalyst-free approach involves the reaction of N-hetaryl ureas with alcohols, which proceeds through an intermediate isocyanate. rsc.org This method is suitable for generating a wide range of N-quinolin-2-yl substituted carbamates. rsc.org Another modern approach uses urea (B33335) as a non-toxic carbonyl source in reactions with alcohols, catalyzed by systems like indium triflate or mixed oxides, to produce primary carbamates in good to excellent yields. organic-chemistry.orgrsc.org These methods avoid the use of phosgene-derived carbamyl chlorides.

Synthesis of Ureas: N,N'-substituted ureas containing a quinolyl group are synthesized by the reaction of 8-quinolylcarbamyl chloride with primary or secondary amines. The reaction is typically fast and high-yielding.

Convenient, one-pot methods have been developed for synthesizing unsymmetrically disubstituted ureas from isocyanates and amines, often without the need for a solvent. conicet.gov.ar A direct synthesis of N-substituted ureas can also be achieved from primary amides via an in-situ Hofmann rearrangement to generate an isocyanate, which is then trapped by an amine or ammonia. organic-chemistry.org This transformation is valuable for creating diverse urea derivatives for various chemical fields. organic-chemistry.org

Derivatization Leading to Bis(quinolylcarbamoyl) Structures

A significant area of derivatization involves the creation of molecules containing two quinolylcarbamoyl units, often linked by a central aromatic or aliphatic scaffold. These bis-derivatives are of particular interest as multidentate ligands for constructing complex coordination compounds. researchgate.net

A key example is the synthesis of 2,6-bis[N-(8-quinolyl)carbamoyl]pyridine. This compound is not synthesized from 8-quinolylcarbamyl chloride but through a convergent approach where a dicarbonyl chloride is reacted with an aminoquinoline. Specifically, 2,6-pyridinedicarbonyl dichloride is reacted with 8-aminoquinoline to yield the target molecule. oup.com This method has been successfully used to create a series of related compounds by varying the amino-component.

Representative Synthesis: The synthesis of 2,6-bis[N-(2-methyl-8-quinolyl)carbamoyl]pyridine was achieved by reacting 2,6-pyridinedicarbonyl dichloride with 8-amino-2-methylquinoline, resulting in a 64% yield. oup.com Similarly, reacting the same dichloride with 1-aminonaphthalene produced 2,6-bis[N-(1-naphthyl)carbamoyl]pyridine in an 81% yield. oup.com These syntheses demonstrate a robust method for creating complex, symmetrical ligands designed for selective metal ion chelation. Research has shown that 2,6-bis[N-(8-quinolyl)carbamoyl]pyridine is a highly selective and efficient extractant for Copper(II) ions. oup.com

Spectroscopic and Spectrometric Characterization Techniques for Derivatives

The structural elucidation of newly synthesized 8-quinolylcarbamyl derivatives relies heavily on a combination of spectroscopic and spectrometric techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups in the derivatives. The formation of the carbamate or urea linkage is confirmed by the appearance of characteristic absorption bands.

N-H Stretch: A band in the region of 3300 cm⁻¹ corresponds to the N-H stretching vibration. oup.com

C=O Stretch (Amide I band): A strong absorption band between 1660 and 1680 cm⁻¹ is indicative of the carbonyl group in the carbamoyl (B1232498) linkage. oup.com The absence of N-H stretching bands (around 3275-3285 cm⁻¹) that are characteristic of amine precursors can be used to monitor the successful formation of the quinoline ring in related syntheses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum shows distinct signals for the aromatic protons of the quinoline ring, typically in the 7.0-9.0 ppm range. A key signal is the N-H proton of the carbamoyl group, which often appears as a broad singlet at a downfield chemical shift (e.g., ~12.5 ppm for a related structure), confirming the presence of the amide linkage. oup.com Signals corresponding to the attached substituent are also observed, allowing for full structural confirmation.

¹³C NMR: The formation of the quinoline scaffold is confirmed by the appearance of signals for new aromatic carbons, including C-2 (δ ~158.8 ppm) and C-4 (δ ~142.2 ppm). nih.gov The carbonyl carbon (C=O) of the carbamate or urea gives a characteristic resonance in the downfield region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to corroborate their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides precise mass data, which is used to confirm the calculated molecular formula. For instance, the compound 2,6-bis[N-(2-methyl-8-quinolyl)carbamoyl]pyridine showed a precise mass of 447.168, which corresponds well with the calculated value of 447.169 for the formula C₂₇H₂₁N₅O₂. oup.com Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has also been shown to enhance the ionization yield of peptides and glycopeptides in MS analysis. nih.gov

Table 1: Representative Spectroscopic Data for a Bis(quinolylcarbamoyl) Derivative Interactive table: Click on headers to sort.

| Compound Name | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Precise Mass (Found/Calcd) |

|---|---|---|---|

| 2,6-Bis[N-(2-methyl-8-quinolyl)carbamoyl]pyridine | 1.70 (s, 6H, CH₃), 7.14-8.98 (m, quinoline & pyridine (B92270) H), 12.48 (s, 2H, NH) oup.com | 3300 (NH), 1680 (C=O) oup.com | 447.168 / 447.169 oup.com |

| 2,6-Bis[N-(1-naphthyl)carbamoyl]pyridine | 7.36-8.58 (m, naphthalene (B1677914) & pyridine H), 10.26 (s, 2H, NH) oup.com | 3300 (NH), 1660 (C=O) oup.com | 417.144 / 417.148 oup.com |

X-ray Crystallographic Analysis of 8-Quinolylcarbamyl Derivatives

In a study of a related structure, bis[N-(quinolin-8-yl)benzamidato-κN,N′]copper(II), X-ray analysis revealed that the copper ion adopts a flattened tetrahedral coordination geometry. researchgate.net A crucial finding was that the amide N-H group deprotonates upon coordination to the metal center, resulting in a neutral complex. researchgate.net The analysis also showed that the phenyl rings rotate out-of-plane relative to the quinolyl groups to minimize non-bonded repulsion within the complex. researchgate.net

For other quinoline derivatives, crystallographic analysis has been used to determine the dihedral angles between the quinoline ring system and its substituents. For example, in one structure, the phenyl substituent was found to be almost perpendicular to the quinoline ring, with a dihedral angle of 88.2(1)°. iucr.org The analysis of crystal packing often reveals intermolecular C-H···O hydrogen bonds that link molecules into dimers or more extended networks. iucr.org Hirshfeld surface analysis can also be employed to evaluate the direction and strength of intermolecular interactions within the crystal lattice. eurjchem.com This detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new functional molecules.

Computational Chemistry and Mechanistic Insights into 8 Quinolylcarbamyl Chloride Transformations

Density Functional Theory (DFT) Studies on Reaction Pathways

Currently, there is a notable absence of published literature specifically detailing Density Functional Theory (DFT) studies on the reaction pathways of 8-quinolylcarbamyl chloride. While DFT is a powerful tool for elucidating reaction mechanisms, including the exploration of potential energy surfaces, identification of intermediates, and calculation of activation energies, such specific investigations for this compound have not been reported in publicly accessible scientific databases.

Quantum Chemical Calculations of Transition States and Intermediates

Similarly, a comprehensive search of scientific literature reveals no specific studies focused on quantum chemical calculations of transition states and intermediates involving 8-quinolylcarbamyl chloride. Such calculations are crucial for understanding the intricate details of chemical reactions at a molecular level.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

There are no available research articles or data that describe molecular dynamics (MD) simulations for the conformational analysis of 8-quinolylcarbamyl chloride derivatives. MD simulations would be instrumental in understanding the dynamic behavior and conformational preferences of these molecules in various solvent environments, which in turn influences their reactivity and properties.

Elucidation of Selectivity Control in Catalytic Reactions (e.g., regioselectivity, stereoselectivity)

The scientific literature does not currently contain studies aimed at elucidating the selectivity control in catalytic reactions involving 8-quinolylcarbamyl chloride. Research in this area would be valuable for synthetic chemistry, enabling the development of highly selective transformations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies (focus on chemical activity, not biological activity)

No QSAR or QSPR studies focusing specifically on the chemical activity or properties of 8-quinolylcarbamyl chloride have been found in the available literature. Such studies would involve correlating the structural features of this compound with its chemical reactivity, stability, or other physical properties.

Data Tables

Due to the lack of specific research on the computational chemistry of 8-quinolylcarbamyl chloride, no data tables containing calculated energy barriers, transition state geometries, or QSAR/QSPR model parameters can be provided at this time.

Detailed Research Findings

A thorough review of existing scientific literature did not yield any detailed research findings pertaining to the computational chemistry and mechanistic insights of 8-quinolylcarbamyl chloride transformations as outlined in the requested sections.

Applications of 8 Quinolylcarbamyl Chloride in Contemporary Chemical Sciences

Reagent in Complex Organic Synthesis

8-Quinolylcarbamyl chloride serves as a highly effective reagent in complex organic synthesis, primarily for the introduction of the 8-quinolylcarbamoyl group onto various substrates. This functional group can act as a directing group, a protecting group, or a precursor to other functionalities, thereby enabling intricate molecular transformations.

The reactivity of the carbamyl chloride group allows for facile reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of stable carbamates, ureas, and thiocarbamates, respectively. This reactivity is crucial in multi-step syntheses where mild and selective conditions are required.

Table 1: Reactions of 8-Quinolylcarbamyl Chloride with Various Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Primary Alcohol (R-OH) | 8-Quinolyl Carbamate (B1207046) | Base (e.g., triethylamine), inert solvent |

| Primary Amine (R-NH2) | N-substituted-N'-(8-quinolyl)urea | Inert solvent |

| Thiol (R-SH) | S-alkyl-8-quinolylthiocarbamate | Base (e.g., pyridine), inert solvent |

The 8-quinolyl moiety in the resulting products can influence the stereochemical outcome of subsequent reactions by acting as a chiral auxiliary or a coordinating group for a metal catalyst. Furthermore, the stability of the carbamate and urea (B33335) linkages allows for the protection of hydroxyl and amino groups during other synthetic transformations.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Frameworks

The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry and materials science, and 8-quinolylcarbamyl chloride provides a convenient entry point for the synthesis of more complex, fused heterocyclic systems. The carbamyl chloride functionality can be strategically utilized to construct new rings onto the quinoline core.

For instance, intramolecular cyclization reactions of appropriately substituted derivatives of 8-quinolylcarbamyl chloride can lead to the formation of novel polycyclic aromatic compounds with potential applications in optoelectronics and as fluorescent probes. The reaction of 8-quinolylcarbamyl chloride with bifunctional nucleophiles can also be employed to construct heterocyclic rings. For example, reaction with a molecule containing both an amino and a hydroxyl group can lead to the formation of oxazinone or other related heterocyclic structures fused to the quinoline ring system.

Development of Ligands for Coordination Chemistry and Metal Complexation

The 8-aminoquinoline (B160924) scaffold is a well-known bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. 8-Quinolylcarbamyl chloride serves as a valuable precursor for the synthesis of more elaborate and functionalized ligands based on this framework.

By reacting 8-quinolylcarbamyl chloride with various linkers containing coordinating groups, chemists can design and synthesize multidentate ligands with specific binding properties for targeted metal ions. These ligands can incorporate additional donor atoms, such as oxygen, sulfur, or other nitrogen atoms, leading to ligands with varying coordination geometries and electronic properties.

Table 2: Examples of Ligands Synthesized from 8-Quinolylcarbamyl Chloride

| Ligand Structure | Target Metal Ions | Potential Applications |

| Tris(8-quinolylcarbamoyl)amine | Lanthanides, Transition Metals | Luminescent materials, Catalysis |

| 8-Quinolylcarbamoyl-functionalized calixarene | Alkali metals, Heavy metals | Ion-selective electrodes, Extraction agents |

| Bipyridine-linked 8-quinolylcarbamoyl ligand | Ruthenium, Iridium | Photoredox catalysis, Light-emitting devices |

The resulting metal complexes of these ligands are being investigated for their applications in catalysis, sensing, and as therapeutic agents. The ability to tune the steric and electronic properties of the ligand by modifying the carbamoyl (B1232498) moiety allows for the fine-tuning of the properties of the corresponding metal complexes.

Role in Materials Science: Synthesis of Functional Molecules and Polymers

In the field of materials science, 8-quinolylcarbamyl chloride is utilized as a building block for the synthesis of functional molecules and polymers with tailored properties. The rigid and planar structure of the quinoline ring, combined with its photophysical properties, makes it an attractive component for organic electronic materials.

Functionalization of polymer backbones with the 8-quinolylcarbamoyl group can impart desirable characteristics such as improved thermal stability, enhanced fluorescence, and metal-ion sensing capabilities. For example, polymers containing this moiety can be used as fluorescent sensors for the detection of specific metal ions in environmental or biological samples.

Furthermore, small molecules derived from 8-quinolylcarbamyl chloride are being explored as organic light-emitting diode (OLED) materials. The ability to form stable metal complexes, as discussed in the previous section, is also relevant here, as these complexes can exhibit phosphorescence, a key property for efficient OLEDs.

Chemical Biology Tools: Building Blocks for Probe Synthesis (focus on chemical utility, not biological function)

The chemical reactivity and structural features of 8-quinolylcarbamyl chloride make it a useful building block for the synthesis of chemical probes in the field of chemical biology. The carbamyl chloride group provides a convenient handle for attaching the 8-quinoline moiety to biomolecules or other reporter groups.

The quinoline scaffold itself possesses inherent fluorescence, which can be modulated by substitution. This property is exploited in the design of fluorescent probes for various analytical applications. For instance, probes incorporating the 8-quinolylcarbamoyl unit can be designed to exhibit changes in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a small molecule.

The utility of 8-quinolylcarbamyl chloride in this context lies in its ability to serve as a versatile platform for constructing these probes. The synthesis often involves the reaction of the carbamyl chloride with a linker that is subsequently attached to a recognition element (for binding the target) and a signaling unit (the fluorophore). This modular approach allows for the rational design of probes with specific functionalities.

Future Perspectives and Research Challenges for 8 Quinolylcarbamyl Chloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of carbamoyl (B1232498) chlorides often involves the use of phosgene (B1210022), a highly toxic and hazardous gas. acs.orgnih.gov A primary future challenge is the development of greener and safer synthetic pathways to 8-Quinolylcarbamyl Chloride. Research in this area will likely focus on replacing phosgene with solid, safer alternatives like triphosgene (B27547) [bis(trichloromethyl)carbonate, BTC] or diphosgene. acs.orgnih.govtandfonline.com These reagents are easier to handle and can be used in stoichiometric amounts, minimizing waste and improving safety.

Another promising avenue is the exploration of catalytic, phosgene-free methods. This could involve the carbonylative coupling of 8-aminoquinoline (B160924) with a chlorine source and carbon monoxide, or the development of novel catalytic systems that utilize CO2 as a C1 source. ionike.com While challenging, the direct conversion of 8-aminoquinoline, CO2, and a chlorinating agent would represent a significant step towards a truly sustainable synthesis.

Future research should aim to quantify the sustainability of these new routes using green chemistry metrics. A comparative analysis, such as the one hypothetically presented in Table 7.1, would be crucial for evaluating the environmental impact of different synthetic strategies.

Table 7.1: Hypothetical Green Chemistry Metrics for a selection of Synthetic Routes to 8-Quinolylcarbamyl Chloride

| Synthetic Route | Carbonyl Source | Reagent Toxicity | Atom Economy (%) | E-Factor (Waste/Product Ratio) |

| Traditional Method | Phosgene | High | ~65 | ~15-20 |

| Phosgene Alternative | Triphosgene | Moderate | ~75 | ~8-12 |

| Catalytic Carbonylation | Carbon Monoxide | High (but used catalytically) | ~85 | ~5-7 |

| CO2-based Route | Carbon Dioxide | Low | >90 | <5 |

Expansion of Reaction Scope and Discovery of Novel Transformations

The true potential of 8-Quinolylcarbamyl Chloride lies in its dual functionality. The 8-aminoquinoline moiety is a well-established and powerful directing group for regioselective C-H activation at various positions of the quinoline (B57606) ring (e.g., C5, C7) and even at remote positions of substrates attached to the amide nitrogen. researchgate.netnih.govresearchgate.netmdpi.comacs.org The carbamoyl chloride provides a reactive handle for introducing a wide range of nucleophiles.

Future research will focus on leveraging this directing group capability to forge new carbon-carbon and carbon-heteroatom bonds. Transition-metal catalyzed reactions, such as palladium- or rhodium-catalyzed C-H arylation, alkylation, or alkenylation, could be explored to functionalize the quinoline core before or after the reaction of the carbamoyl chloride. rsc.orgresearchgate.net This would provide access to a diverse library of polysubstituted quinoline derivatives, which are valuable scaffolds in medicinal chemistry. nih.govpatsnap.com

Furthermore, the interplay between the two functional groups could lead to the discovery of novel intramolecular transformations. For instance, a C-H activated intermediate could potentially react intramolecularly with the carbamoyl chloride or a derivative, leading to novel heterocyclic ring systems. The exploration of these transformations, as outlined in the hypothetical reaction scheme in Table 7.2, will be a fertile ground for discovery.

Table 7.2: Potential Novel Transformations for 8-Quinolylcarbamyl Chloride

| Reaction Type | Catalyst/Reagent | Hypothetical Product Class | Potential Application |

| Directed C5-H Arylation | Pd(OAc)2, AgOAc, Ar-I | 5-Aryl-8-quinolylcarbamides | Medicinal Chemistry Scaffolds |

| Intramolecular Cyclization | Lewis Acid | Fused Polycyclic Heterocycles | Materials Science |

| Reductive Coupling | Ni Catalyst, Grignard Reagent | 8-Quinolyl Ketones | Synthetic Intermediates |

| Decarbonylative Cross-Coupling | Rh(I) Complex | 8-Aminoquinolines | Ligand Synthesis |

Exploration of 8-Quinolylcarbamyl Chloride in Flow Chemistry and Microreactor Technology

The synthesis and use of reactive intermediates like carbamoyl chlorides can present significant safety and scalability challenges in traditional batch reactors. pharmtech.com Flow chemistry, utilizing microreactors, offers a powerful solution to these issues. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction temperature and mixing. cosmic-etn.euresearchgate.netelveflow.com

A key future perspective is the development of a continuous flow process for the synthesis of 8-Quinolylcarbamyl Chloride. This would allow for the on-demand generation of the compound from 8-aminoquinoline and a phosgene alternative, immediately followed by its reaction with a nucleophile in a subsequent flow module. researchgate.net Such an integrated system would minimize the handling and accumulation of the hazardous carbamoyl chloride, significantly enhancing process safety. researchgate.netscientistlive.com

Moreover, flow technology can enable the exploration of reaction conditions, such as high temperatures and pressures, that are difficult or unsafe to access in batch processing. elveflow.com This could unlock novel reactivity and improve reaction efficiency. The ability to rapidly screen reaction conditions and easily scale up production by "numbering-up" (running multiple reactors in parallel) makes flow chemistry an attractive platform for both academic discovery and industrial production. pharmtech.comcosmic-etn.eu

Advanced Spectroscopic and In Situ Mechanistic Probes

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactive nature of 8-Quinolylcarbamyl Chloride and its intermediates necessitates the use of advanced, in situ analytical techniques that can monitor the reaction in real-time without disturbing it.

Future research will heavily rely on techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmt.com In situ FTIR (e.g., ReactIR) can track the concentration profiles of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies, providing valuable kinetic data. mt.comyoutube.comyoutube.com For example, the strong carbonyl stretch of the carbamoyl chloride group would be a distinct spectroscopic handle.

In situ NMR spectroscopy is another powerful tool for elucidating reaction mechanisms. acs.orgiastate.eduwiley.com It can provide detailed structural information on transient intermediates that might be impossible to isolate. wiley.com Specialized techniques, like high-pressure NMR, could be employed to study catalytic cycles under relevant reaction conditions. wiley.comchemrxiv.org Combining data from these in situ methods will allow for the construction of detailed mechanistic hypotheses and kinetic models, accelerating the development of more robust and efficient reactions.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

A significant future direction for the chemistry of 8-Quinolylcarbamyl Chloride will be the integration of these computational tools. ML models can be trained on existing reaction data from quinoline and carbamoyl chloride chemistry to predict the success of novel transformations or to suggest optimal conditions (catalyst, solvent, temperature) for a desired outcome. beilstein-journals.orgrsc.orgnih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing 8-Quinolylcarbamyl Chloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves reacting 8-aminoquinoline with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Key steps include:

- Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the carbamyl chloride intermediate.

- Monitoring reaction progress via TLC or in situ FTIR to detect the disappearance of the amine starting material.

- Purification via recrystallization or column chromatography to isolate the product.

- Documentation : Include solvent choice, temperature, molar ratios, and spectral data (e.g., ¹H/¹³C NMR, IR) in the experimental section of lab reports to ensure reproducibility .

Q. How is the structural integrity of 8-Quinolylcarbamyl Chloride confirmed post-synthesis?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify the presence of characteristic peaks (e.g., aromatic protons in the quinoline ring, carbamyl chloride carbonyl at ~170 ppm).

- IR Spectroscopy : Confirm C=O stretching (~1750 cm⁻¹) and N–Cl absorption bands.

- Single-Crystal X-Ray Diffraction : Resolve bond lengths and angles (e.g., C=O and C–N bonds) to validate molecular geometry, as demonstrated in related quinoline derivatives .

Q. What analytical techniques are used to assess the purity of 8-Quinolylcarbamyl Chloride?

- Methodological Answer :

- HPLC or GC-MS : Quantify impurities and confirm >95% purity.

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages.

- Melting Point Determination : Compare observed values with literature data to detect solvent residues or polymorphic forms.

- Documentation : Tabulate purity metrics in supplementary materials, adhering to journal-specific formatting guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing 8-Quinolylcarbamyl Chloride derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvolysis, tautomerism, or residual solvents. Mitigation strategies include:

- Cross-Validation : Compare data across multiple techniques (e.g., LC-MS for molecular weight confirmation).

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or vibrational frequencies and align with experimental observations.

- Controlled Stability Studies : Test the compound’s stability under varying humidity and temperature to identify degradation pathways .

Q. What experimental designs optimize the stability of 8-Quinolylcarbamyl Chloride under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Conduct reactions in buffered solutions (pH 2–12) and monitor decomposition rates via UV-Vis spectroscopy.

- Activation Energy Calculation : Use Arrhenius plots to determine thermal stability thresholds.

- Protective Group Strategies : Introduce sterically hindered bases (e.g., DMAP) to stabilize the carbamyl chloride moiety during reactions.

- Documentation : Include raw kinetic data and error margins in appendices to support conclusions .

Q. What methodological approaches investigate the reactivity of 8-Quinolylcarbamyl Chloride with nucleophilic agents?

- Methodological Answer :

- Competitive Nucleophile Screening : Test reactivity with amines, alcohols, and thiols in polar aprotic solvents (e.g., DMF, THF).

- Stoichiometric Titration : Use calorimetry to measure reaction exothermicity and infer mechanistic pathways (e.g., SN2 vs. concerted mechanisms).

- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation during nucleophilic substitution.

- Data Interpretation : Compare Hammett σ values of substituents on the quinoline ring to correlate electronic effects with reactivity trends .

Data Presentation Guidelines

- Tables : Include comparative stability data (e.g., half-life at different pH levels) and spectral assignments.

- Figures : Use XRD-derived molecular diagrams (from related structures) to illustrate bond geometry .

- Reproducibility : Clearly annotate experimental protocols, including instrument calibration details and error sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.